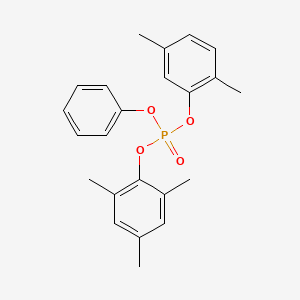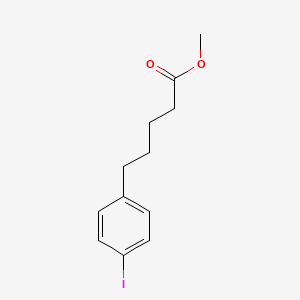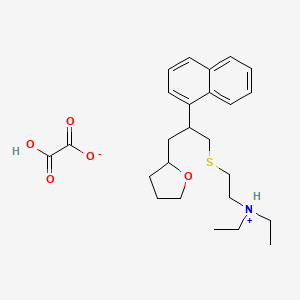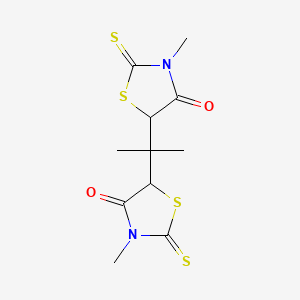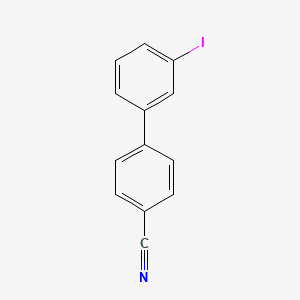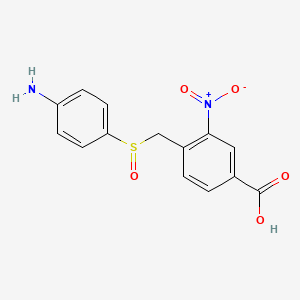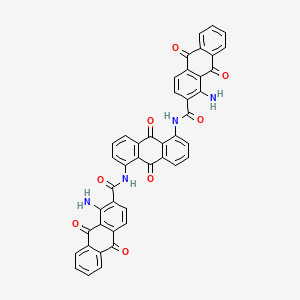
2-Anthracenecarboxamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] is a complex organic compound characterized by its anthracene backbone and multiple amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 9,10-dinitroanthracene, followed by reduction to 9,10-diaminoanthracene. Subsequent acylation with anthracenecarboxylic acid derivatives yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorosulfonic acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their strong luminescence properties.
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential as anticancer agents, given their ability to intercalate with DNA and disrupt cellular processes.
Industry: In the industrial sector, this compound finds applications in the development of organic semiconductors and photovoltaic materials, contributing to advancements in electronic devices and renewable energy technologies.
Mecanismo De Acción
The mechanism of action of 2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Anthracene: A simpler aromatic hydrocarbon with similar structural features but lacking the amide functionalities.
Anthraquinone: An oxidized form of anthracene with quinone groups, used in dyes and pigments.
9,10-Diaminoanthracene: A precursor in the synthesis of the target compound, with similar reactivity but different applications.
Uniqueness: The uniqueness of 2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] lies in its combination of multiple functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
68845-15-8 |
|---|---|
Fórmula molecular |
C44H24N4O8 |
Peso molecular |
736.7 g/mol |
Nombre IUPAC |
1-amino-N-[5-[(1-amino-9,10-dioxoanthracene-2-carbonyl)amino]-9,10-dioxoanthracen-1-yl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C44H24N4O8/c45-35-27(17-15-25-33(35)39(51)21-9-3-1-7-19(21)37(25)49)43(55)47-29-13-5-11-23-31(29)41(53)24-12-6-14-30(32(24)42(23)54)48-44(56)28-18-16-26-34(36(28)46)40(52)22-10-4-2-8-20(22)38(26)50/h1-18H,45-46H2,(H,47,55)(H,48,56) |
Clave InChI |
CDUBTZSRLPGVRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



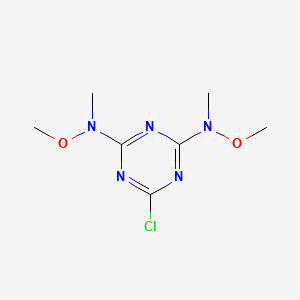
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)
